Structural Uniqueness: Unsubstituted Phenylcarbamoyl Terminus Versus 4-Ethoxy and 4-Sulfamoyl Analogs
At the level of available structural data, ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is distinguished from its closest commercially catalogued analogs by the absence of para-substitution on the terminal phenyl ring of the carbamoyl group. The direct comparator ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-03-7) introduces an electron-donating ethoxy group, which increases hydrogen-bond acceptor count from 6 to 7 and raises calculated logP . The 4-sulfamoyl analog (ethyl 4-{4-[(4-sulfamoylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate) adds a strongly polar, hydrogen-bond-donating sulfonamide group . These modifications are expected to alter both target-binding pharmacophores and physicochemical profiles, though no direct head-to-head pharmacological comparison has been published for this specific triad.
| Evidence Dimension | Terminal aryl substituent (presence/identity) |
|---|---|
| Target Compound Data | Unsubstituted phenyl (C₆H₅–) |
| Comparator Or Baseline | 4-Ethoxyphenyl (CAS 399001-03-7); 4-Sulfamoylphenyl (CAS not specified, benchchem catalog entry) |
| Quantified Difference | ΔHBA = +1; ΔHBD = +2 (sulfamoyl); ΔXLogP3 ≈ +0.5–1.0 (estimated for ethoxy) |
| Conditions | In silico structural comparison; no comparative biological assay data available. |
Why This Matters
For procurement decisions, the unsubstituted phenylcarbamoyl terminus represents the minimal steric and electronic baseline within this series; researchers requiring a non-substituted control compound or a scaffold for further derivatization should select this specific CAS number rather than a substituted analog.
